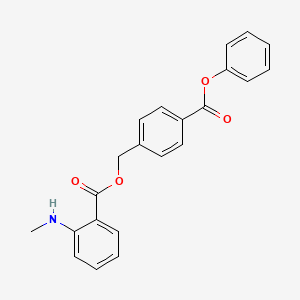![molecular formula C21H26N2O4 B3538977 N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide](/img/structure/B3538977.png)
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide (BPEB) is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. BPEB is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) and has been shown to modulate the activity of this receptor in a dose-dependent manner.
Mecanismo De Acción
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of mGluR5 and a reduction in the release of glutamate, a key neurotransmitter in the brain. This mechanism of action is thought to underlie the potential therapeutic effects of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide in various neurological disorders.
Biochemical and Physiological Effects
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in anxiety-like behavior, antidepressant-like effects, and a decrease in drug-seeking behavior in animal models of addiction. N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential therapeutic applications in these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide is its selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This makes it a useful tool for investigating the role of mGluR5 in various neurological disorders. However, one of the limitations of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide is its relatively low potency, which can make it difficult to achieve the desired level of receptor modulation in some experiments.
Direcciones Futuras
There are a number of future directions for research on N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide and its potential applications in the field of neuroscience. One area of focus is the role of mGluR5 in the development and progression of various neurological disorders, and the potential therapeutic applications of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide in these disorders. Another area of research is the optimization of the synthesis method for N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide, with the goal of improving the yield and purity of the final product. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide, as well as its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of research has been the role of mGluR5 in various neurological disorders, including anxiety, depression, and addiction. N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide has been shown to modulate the activity of mGluR5 in a dose-dependent manner, suggesting that it may be a useful tool for investigating the role of this receptor in these disorders.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-9-20(24)22-16-10-7-8-11-17(16)23-21(25)15-12-13-18(26-5-2)19(14-15)27-6-3/h7-8,10-14H,4-6,9H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMMCTJENBSQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butyrylamino)phenyl]-3,4-diethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-ethyl-6-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3538906.png)
![2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3538917.png)

![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B3538923.png)


![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3538960.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3538962.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-fluorobenzamide](/img/structure/B3538981.png)
![dimethyl 4-(4-chlorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538982.png)
![2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3538986.png)
![2-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3538994.png)
